

Application of NMR Spectroscopy in the Structural Characterization of Rivaroxaban Metabolites

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Compound of Interest

Compound Name: *Rivaroxaban metabolite M18*

Cat. No.: *B15351736*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the definitive structural elucidation of drug metabolites. This document provides a comprehensive overview and detailed protocols for the application of NMR spectroscopy in the characterization of Rivaroxaban metabolites. Rivaroxaban, an oral, direct factor Xa inhibitor, undergoes extensive metabolism, and understanding the structure of its metabolites is crucial for a complete pharmacological and toxicological assessment. This application note outlines the metabolic pathways of Rivaroxaban, details sample preparation and NMR analysis protocols, and presents a framework for the interpretation of NMR data for metabolite identification.

Introduction

Rivaroxaban is a widely prescribed anticoagulant for the prevention and treatment of thromboembolic disorders.^{[1][2]} Like many xenobiotics, Rivaroxaban is metabolized in the body before excretion. The primary routes of metabolism involve oxidative degradation of the morpholinone moiety, primarily mediated by cytochrome P450 enzymes (CYP3A4, CYP3A5,

and CYP2J2), and hydrolysis of the amide bonds through CYP-independent mechanisms.[1][2] [3] While unchanged Rivaroxaban is the predominant compound in plasma, a significant portion of the administered dose is eliminated as metabolites in urine and feces.[1][4]

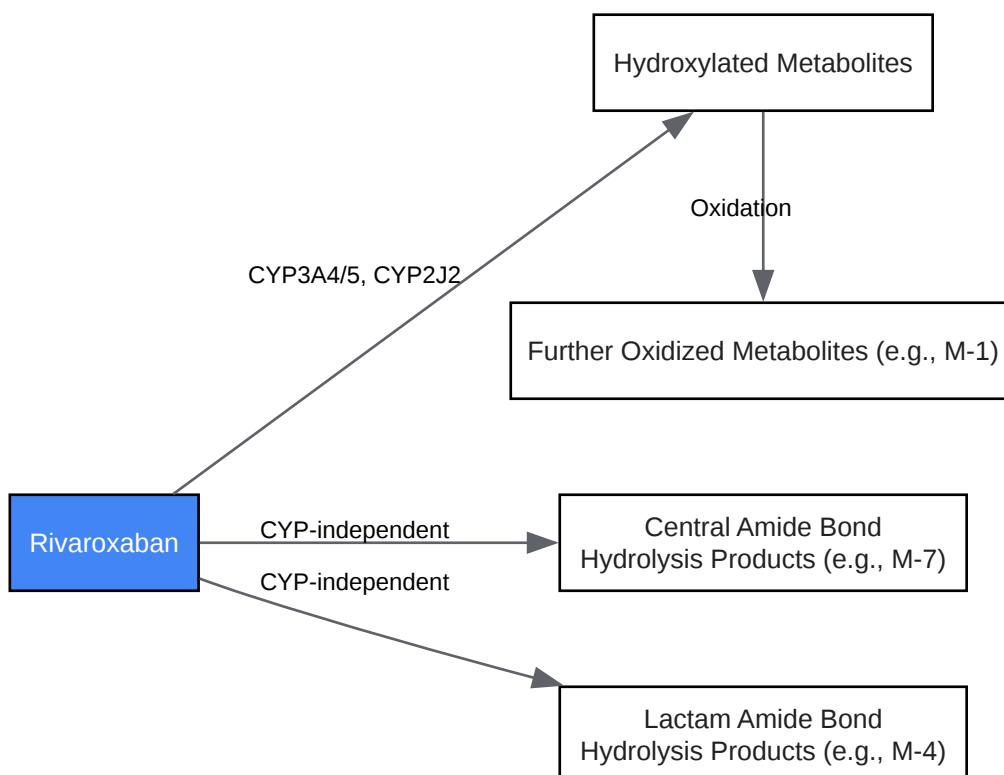
The identification and structural characterization of these metabolites are critical aspects of drug development, providing insights into the drug's disposition, potential for drug-drug interactions, and the formation of pharmacologically active or toxic species. NMR spectroscopy, due to its non-destructive nature and its ability to provide detailed structural information, is an invaluable tool for this purpose.[5][6] It allows for the unambiguous determination of molecular structures, including the precise location of metabolic modifications.

Metabolic Pathways of Rivaroxaban

Rivaroxaban metabolism proceeds through three main pathways:

- Oxidative degradation of the morpholinone ring: This is the major metabolic route and leads to the formation of several hydroxylated and subsequently oxidized metabolites.[4]
- Hydrolysis of the central amide bond.[4]
- Hydrolysis of the lactam amide bond in the morpholinone ring.[4]

The resulting metabolites are then often subject to further conjugation reactions before excretion. Unchanged Rivaroxaban and its metabolites are eliminated via both renal and fecal/biliary routes.[4][7]



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Figure 1. Metabolic pathways of Rivaroxaban.

Experimental Protocols

The successful application of NMR for metabolite characterization relies on robust experimental protocols, from sample preparation to data acquisition and analysis.

Sample Preparation

The goal of sample preparation is to isolate the metabolites of interest from the biological matrix (e.g., urine, plasma, feces) and remove endogenous compounds that may interfere with the NMR analysis.[\[5\]](#)

Protocol for Extraction of Rivaroxaban Metabolites from Urine:

- Centrifugation: Centrifuge the urine sample (e.g., 5 mL) at 4000 rpm for 15 minutes to remove particulate matter.
- Solid-Phase Extraction (SPE):

- Condition an SPE cartridge (e.g., C18, 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.
- Load the supernatant from the centrifugation step onto the SPE cartridge.
- Wash the cartridge with 5 mL of deionized water to remove salts and polar endogenous compounds.
- Elute the metabolites with 5 mL of methanol.
- Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitution: Reconstitute the dried residue in a suitable deuterated solvent (e.g., 600 µL of Methanol-d4 or DMSO-d6) containing an internal standard (e.g., 0.05% TMS).
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an NMR tube.

Protocol for Extraction from Plasma/Serum:

- Protein Precipitation: To 1 mL of plasma or serum, add 3 mL of cold acetonitrile or methanol. Vortex for 1 minute.
- Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant.
- Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute as described in steps 3-5 of the urine protocol.

NMR Data Acquisition

A suite of 1D and 2D NMR experiments is typically required for full structural elucidation.

Instrumentation:

- High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1D NMR Experiments:

- ^1H NMR: Provides information on the number and chemical environment of protons.

- Key Parameters:

- Pulse Program: zg30 or similar
- Number of Scans: 64-256 (depending on sample concentration)
- Relaxation Delay (d1): 2 seconds
- Acquisition Time: ~3 seconds

- ^{13}C NMR: Provides information on the carbon skeleton.

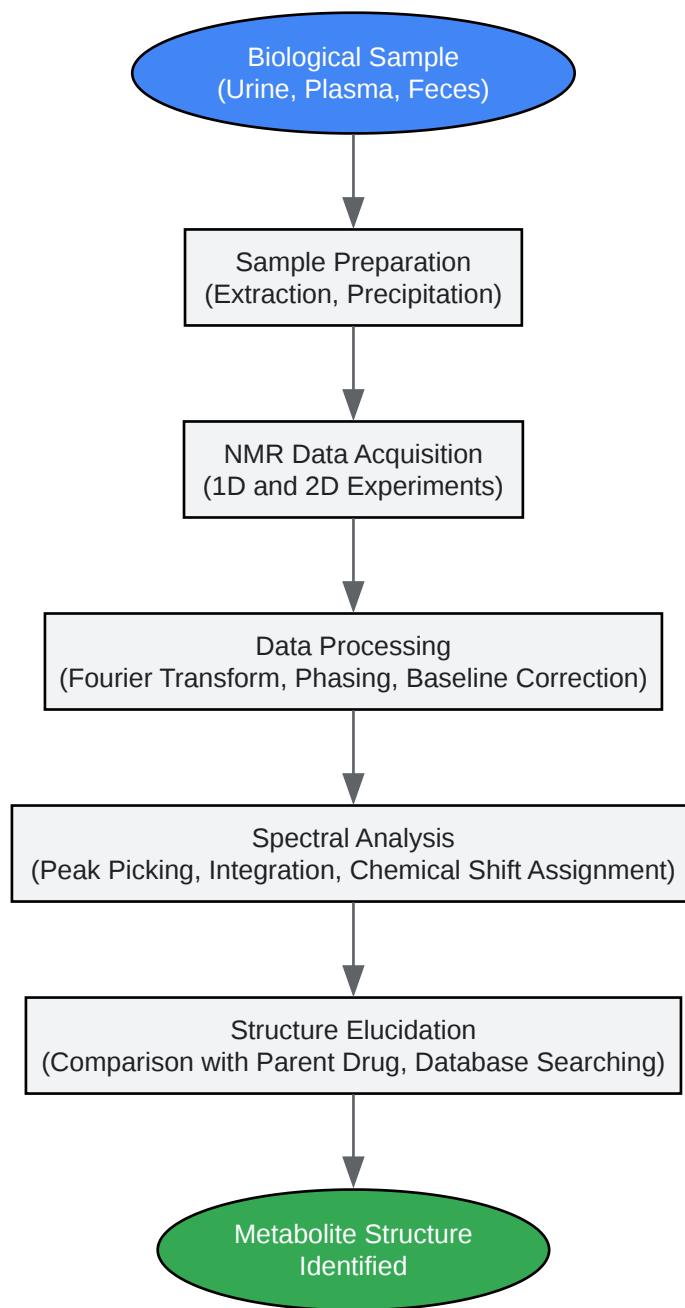
- Key Parameters:

- Pulse Program: zgpg30
- Number of Scans: 1024-4096
- Relaxation Delay (d1): 2 seconds

2D NMR Experiments:

- COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings within the same spin system.
- TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.

- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems.



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